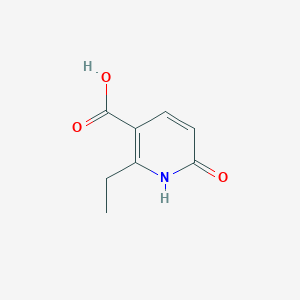

2-Ethyl-6-hydroxynicotinic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-6-hydroxynicotinic acid (2-EHNA) is a naturally occurring organic compound found in trace amounts in many plants and fungi. It is a derivative of nicotinic acid, a component of the vitamin B3 complex. 2-EHNA has been the subject of much scientific research due to its potential therapeutic applications and biochemical properties.

Applications De Recherche Scientifique

Chemical Properties

“2-Ethyl-6-hydroxynicotinic acid” is a solid compound with a molecular weight of 167.16 . The IUPAC name for this compound is 2-ethyl-6-hydroxynicotinic acid .

Biochemical Significance

Extensive research underscores the critical biochemical significance of 2-Ethyl-6-hydroxynicotinic acid . It’s involved in many vital processes within the bodies of living organisms .

Biosynthesis

Biosynthesis stands as the primary method for producing 2-Ethyl-6-hydroxynicotinic acid . This involves the processing of nicotinic acid with nicotinic acid dehydrogenase .

Medical Applications

Nicotinic acid, from which 2-Ethyl-6-hydroxynicotinic acid is derived, has been used for many years as a co-agent to reduce high levels of fats in the blood . However, its derivatives, including 2-Ethyl-6-hydroxynicotinic acid, have shown high efficacy in treating many diseases .

Treatment of Pneumonia and Kidney Diseases

Some derivatives of nicotinic acid, including 2-Ethyl-6-hydroxynicotinic acid, have proven effective against diseases such as pneumonia and kidney diseases .

Potential Alzheimer’s Treatment

Research has shown that some derivatives of nicotinic acid, including 2-Ethyl-6-hydroxynicotinic acid, have proven effective against Alzheimer’s disease .

Anti-inflammatory and Analgesic Efficacy

2-substituted aryl derivatives of nicotinic acid, including 2-Ethyl-6-hydroxynicotinic acid, have shown anti-inflammatory and analgesic efficacy .

Cardiovascular Disease Prevention

Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

Mécanisme D'action

Target of Action

2-Ethyl-6-hydroxynicotinic acid, also known as 2-Ethyl-6-hydroxynicotinic acid, 95%, is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, primarily targets nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It is known that nicotine, a related compound, is catabolized into fumaric acid via a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves nine core enzymes and one non-enzymatic reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound is of significant research value as a pharmaceutical intermediate . It has been used to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .

Action Environment

The action of 2-Ethyl-6-hydroxynicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is a solid at room temperature . Additionally, the compound’s action and efficacy could be influenced by the presence of other compounds or enzymes in its environment.

Propriétés

IUPAC Name |

2-ethyl-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-5(8(11)12)3-4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDPZIHWVHYAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-hydroxynicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)